Ozagrel hydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

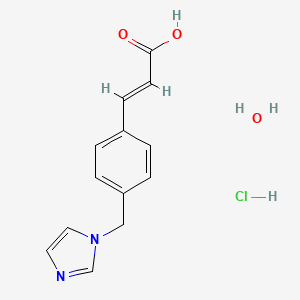

Ozagrel hydrochloride hydrate, also known as this compound, is a useful research compound. Its molecular formula is C13H15ClN2O3 and its molecular weight is 282.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cardiovascular Health

Ozagrel hydrochloride hydrate is primarily utilized in managing cardiovascular conditions, particularly acute coronary syndrome. As a thromboxane A2 receptor antagonist, it plays a crucial role in improving blood flow and reducing clot formation.

- Mechanism of Action : By inhibiting thromboxane A2 synthesis, ozagrel helps to enhance prostacyclin production, which counteracts platelet aggregation and vasoconstriction .

- Case Studies : Research has demonstrated ozagrel's efficacy in improving outcomes in patients with ischemic conditions. For instance, a study showed that ozagrel significantly reduced the incidence of cerebrovascular spasms following subarachnoid hemorrhage surgery .

Neuroprotection

The neuroprotective properties of ozagrel make it a candidate for stroke management and other cerebral ischemic disorders.

- Research Findings : A study indicated that ozagrel treatment reduced liver injury induced by acetaminophen overdose in mice, suggesting its protective effects against oxidative stress and necrosis . This implies potential benefits in neuroprotective therapies where oxidative stress is a concern.

- Clinical Applications : Ozagrel is used post-surgery for managing symptoms associated with cerebral ischemia, thereby improving patient recovery rates .

Inflammation Research

Ozagrel's anti-inflammatory properties have led to its investigation in various inflammatory diseases.

- Mechanism : By inhibiting thromboxane A2 production, ozagrel reduces inflammatory responses that contribute to conditions such as asthma and atherosclerosis .

- Clinical Trials : In trials involving patients with alcohol-induced asthma, ozagrel was shown to inhibit bronchoconstriction induced by acetaldehyde exposure, highlighting its potential in treating asthma exacerbations .

Veterinary Medicine

Recent studies suggest that ozagrel may have applications in veterinary medicine, particularly for managing cardiovascular issues in animals.

- Research Insights : Investigations into the use of ozagrel for treating cardiovascular conditions in pets are ongoing, with preliminary findings indicating its effectiveness similar to that observed in human medicine .

Pharmaceutical Formulations

This compound serves as an active ingredient in several pharmaceutical formulations aimed at mitigating cardiovascular events.

- Formulation Benefits : Its inclusion in medications enhances therapeutic efficacy by balancing thromboxane A2 and prostacyclin levels, thus reducing risks associated with thrombosis .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Cardiovascular Health | Management of acute coronary syndrome and cerebrovascular spasms | Improved outcomes post-surgery for subarachnoid hemorrhage |

| Neuroprotection | Potential use in stroke management | Reduced liver injury from acetaminophen overdose |

| Inflammation Research | Treatment for inflammatory diseases like asthma | Inhibition of bronchoconstriction in alcohol-induced asthma |

| Veterinary Medicine | Management of cardiovascular issues in animals | Ongoing studies on efficacy similar to human applications |

| Pharmaceutical Formulations | Active ingredient in medications targeting thrombotic events | Enhances balance between thromboxane A2 and prostacyclin |

Propriétés

Numéro CAS |

83993-01-5 |

|---|---|

Formule moléculaire |

C13H15ClN2O3 |

Poids moléculaire |

282.72 g/mol |

Nom IUPAC |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C13H12N2O2.ClH.H2O/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;;/h1-8,10H,9H2,(H,16,17);1H;1H2/b6-5+;; |

Clé InChI |

OWIZTYOMGVTSDP-TXOOBNKBSA-N |

SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl |

SMILES isomérique |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.O.Cl |

SMILES canonique |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl |

Key on ui other cas no. |

83993-01-5 |

Synonymes |

3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid 4-(1-imidazoylmethyl)cinnamic acid OKY 046 OKY-046 ozagrel ozagrel, monohydrochloride ozagrel, monohydrochloride, (E)-isomer sodium ozagrel |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.